Superior Antimycobacterial Potency Against M. bovis BCG Compared to Aglycone Analog
Amycolatopsin A demonstrates a 6.75-fold higher potency against Mycobacterium bovis BCG compared to its aglycone analog Amycolatopsin C [1]. This difference is attributed to the presence of the C-24 disaccharide moiety, which enhances mycobacterial growth inhibition [1].
| Evidence Dimension | Growth inhibition of M. bovis BCG (IC50) |
|---|---|
| Target Compound Data | 0.4 µM |
| Comparator Or Baseline | Amycolatopsin C: 2.7 µM |
| Quantified Difference | 6.75-fold more potent |
| Conditions | Liquid culture, 37°C, 7-day incubation [1] |
Why This Matters
This significant potency advantage makes Amycolatopsin A a more effective tool compound for probing mycobacterial vulnerabilities, particularly in assays where maximizing target engagement is critical.
- [1] Khalil, Z. G., Salim, A. A., Vuong, D., Crombie, A., Lacey, E., Blumenthal, A., & Capon, R. J. (2017). Amycolatopsins A–C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494. The Journal of Antibiotics, 70(12), 1097–1103. View Source
